molecular formula C20H14Cl3N5S B12067234 2-chloro-4-[5-[(4-chlorobenzyl)thio]-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]-6-methylpyrimidine CAS No. 266337-74-0

2-chloro-4-[5-[(4-chlorobenzyl)thio]-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]-6-methylpyrimidine

Cat. No.: B12067234
CAS No.: 266337-74-0
M. Wt: 462.8 g/mol
InChI Key: KATFDLCKNBYDBJ-UHFFFAOYSA-N
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Description

This compound is a heterocyclic molecule featuring a pyrimidine core substituted with chlorine and methyl groups at positions 2, 4, and 4. Attached to the pyrimidine ring is a 1,2,4-triazole moiety bearing a 4-chlorophenyl group and a thioether linkage to a 4-chlorobenzyl substituent.

Properties

CAS No.

266337-74-0

Molecular Formula

C20H14Cl3N5S

Molecular Weight

462.8 g/mol

IUPAC Name

2-chloro-4-[4-(4-chlorophenyl)-5-[(4-chlorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]-6-methylpyrimidine

InChI

InChI=1S/C20H14Cl3N5S/c1-12-10-17(25-19(23)24-12)18-26-27-20(28(18)16-8-6-15(22)7-9-16)29-11-13-2-4-14(21)5-3-13/h2-10H,11H2,1H3

InChI Key

KATFDLCKNBYDBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)Cl)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-[5-[(4-chlorobenzyl)thio]-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]-6-methylpyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of 4-chlorobenzylthiol: This intermediate is prepared by reacting 4-chlorobenzyl chloride with sodium hydrosulfide under basic conditions.

    Synthesis of 4-(4-chlorophenyl)-4H-1,2,4-triazole: This step involves the cyclization of 4-chlorobenzylthiol with hydrazine hydrate and 4-chlorobenzaldehyde in the presence of a suitable catalyst.

    Formation of the final compound: The final step involves the reaction of the triazole intermediate with 2-chloro-6-methylpyrimidine under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-[5-[(4-chlorobenzyl)thio]-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]-6-methylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to convert certain functional groups to their corresponding reduced forms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Sodium hydrosulfide, sodium methoxide, dimethylformamide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

2-chloro-4-[5-[(4-chlorobenzyl)thio]-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]-6-methylpyrimidine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-chloro-4-[5-[(4-chlorobenzyl)thio]-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]-6-methylpyrimidine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-{5-[(2-Chloro-6-Fluorobenzyl)Sulfanyl]-4-(4-Chlorophenyl)-4H-1,2,4-Triazol-3-yl}Pyridine

  • Structural Differences: The benzyl substituent here is modified with 2-chloro-6-fluoro groups instead of 4-chloro, introducing both steric and electronic variations.
  • Implications :
    • The fluorinated benzyl group may improve metabolic stability compared to the purely chlorinated analog due to fluorine’s electronegativity .
    • Pyridine’s lower basicity compared to pyrimidine could reduce solubility in polar solvents, impacting bioavailability.

(E)-4-(2-Chlorobenzylideneamino)-3-(2-Chlorophenyl)-1H-1,2,4-Triazole-5(4H)-Thione

  • Structural Differences :
    • Features a triazole-thione group instead of a thioether linkage, with an additional Schiff base (imine) structure.
    • Lacks the pyrimidine ring entirely.
  • Implications: The thione group enables stronger hydrogen bonding (N–H···S interactions), as observed in its crystal structure, which may enhance stability in solid-state formulations .

2-Chloro-6-(4-Methanesulfonyl-Piperazin-1-Ylmethyl)-4-Morpholin-4-Yl-Thieno[2,3-d]Pyrimidine

  • Structural Differences: Contains a thienopyrimidine core fused with a thiophene ring, substituted with morpholine and methanesulfonyl-piperazine groups. No triazole or benzylthio substituents.
  • Implications: The morpholine group enhances solubility in aqueous media, which is advantageous for drug formulation .

Ethyl 4-(5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazol-4-Yl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate

  • Structural Differences :
    • A tetrahydropyrimidine scaffold with a ketone and ester group, linked to a pyrazole ring.
    • Less halogenation compared to the target compound.
  • Implications :
    • The ester group improves lipophilicity, which may enhance blood-brain barrier penetration .
    • Reduced halogen content could lower toxicity but may also diminish target affinity.

Comparative Data Table

Property / Compound Target Compound 4-{5-[(2-Cl-6-F-Bn)S]-Triazolyl}Pyridine Thienopyrimidine Derivative Tetrahydropyrimidine Ester
Core Structure Pyrimidine Pyridine Thienopyrimidine Tetrahydropyrimidine
Key Substituents Cl, Me, Triazole-thioether Cl/F-Bn, Triazole Morpholine, Methanesulfonyl Ester, Pyrazole
Halogen Content 3 Cl atoms 2 Cl, 1 F 1 Cl 1 Cl
Hydrogen Bonding Capacity Moderate (S, N) Low (N) High (O, S) Moderate (O)
Therapeutic Potential Antimicrobial (speculated) Anticancer (speculated) Kinase inhibition (implied) Anti-inflammatory (tested)

Research Findings and Implications

  • Bioactivity: While the target compound’s bioactivity remains speculative, analogs like the thienopyrimidine derivative () have demonstrated kinase inhibition, suggesting that the pyrimidine-triazole scaffold could be optimized for similar targets .
  • Synthetic Challenges : The triazole-thioether linkage in the target compound may pose synthesis hurdles compared to ester or sulfonyl-containing analogs, requiring careful optimization of reaction conditions (e.g., DMF as solvent in ) .
  • Solubility vs. Stability : Fluorinated or morpholine-containing derivatives () exhibit improved solubility but may sacrifice metabolic stability compared to the highly halogenated target compound .

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